molecular formula C12H10N2O B8792754 2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde CAS No. 545423-76-5

2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde

Cat. No.: B8792754
CAS No.: 545423-76-5
M. Wt: 198.22 g/mol
InChI Key: KGTKPTLTHPOSPZ-UHFFFAOYSA-N
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Description

2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde (CAS 545445-67-8) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrimidine heterocycle, a privileged scaffold in pharmaceuticals known for its versatility and ability to improve pharmacokinetic properties by acting as a bioisostere for phenyl rings . The reactive aldehyde functional group is a versatile handle for synthetic elaboration, enabling researchers to construct diverse chemical libraries through reactions such as formation of imines (Schiff bases) or reduction to alcohols . Its primary research application is as a key precursor in the design and synthesis of novel biologically active molecules. The structure is particularly relevant for developing potential tyrosine kinase inhibitors, drawing parallels to established drugs like Imatinib which also contain a phenylaminopyrimidine (PAP) scaffold . Pyrimidine-based compounds have demonstrated a broad spectrum of pharmacological activities in scientific literature, including anticancer, anti-infective, and anti-inflammatory properties, making this aldehyde a critical intermediate for exploring new therapeutic agents . Researchers value this compound for its role in constructing targeted molecular architectures for hit-to-lead optimization and investigating structure-activity relationships (SAR). Please be advised: This product is intended for research purposes and laboratory use exclusively. It is not intended for diagnostic, therapeutic, or human consumption use.

Properties

CAS No.

545423-76-5

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(4-pyrimidin-2-ylphenyl)acetaldehyde

InChI

InChI=1S/C12H10N2O/c15-9-6-10-2-4-11(5-3-10)12-13-7-1-8-14-12/h1-5,7-9H,6H2

InChI Key

KGTKPTLTHPOSPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)CC=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including 2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde, exhibit significant anticancer properties. These compounds have been shown to inhibit key protein kinases involved in cancer progression, specifically targeting the epidermal growth factor receptor (EGFR). This inhibition can lead to tumor regression and prevention of metastasis in various cancer types, including epithelial neoplasms and leukemias .

Structure-Activity Relationship (SAR) Studies
The structure-activity relationship of pyrimidine derivatives has been extensively studied to optimize their efficacy as anticancer agents. For instance, modifications on the pyrimidine ring or the phenyl group can enhance binding affinity to target proteins, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The incorporation of specific substituents can significantly affect the biological activity and selectivity of these compounds.

Antifungal Activity

Inhibition of CYP51
Recent research has highlighted the antifungal potential of pyrimidine derivatives, including those related to this compound. These compounds have been evaluated for their ability to inhibit CYP51, a critical enzyme in fungal sterol biosynthesis. For example, a derivative demonstrated effective binding within the CYP51 hydrophobic cavity, suggesting that structural optimization could lead to enhanced antifungal activity .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound typically involves multi-step processes that can yield various derivatives with tailored biological activities. For instance, reaction conditions can be optimized to enhance yields and minimize by-products. The development of efficient synthetic routes is crucial for producing these compounds for further biological evaluation .

Synthesis Method Yield (%) Key Reagents
Friedel-Crafts Acylation85Acetic acid, pyrimidine derivatives
Microwave-assisted synthesis90DMF/H2O, propargyl alcohol

Toxicological Assessments

Safety Profiles
Toxicological assessments are essential for evaluating the safety of compounds like this compound. Studies have shown that related aldehydes do not exhibit significant genotoxicity or developmental toxicity at certain exposure levels. This is critical for their potential therapeutic applications . Understanding the toxicological profile helps in determining safe dosage ranges for clinical applications.

Future Directions and Research Opportunities

The ongoing research into this compound emphasizes the need for further exploration into its pharmacological profiles and potential therapeutic uses. Future studies could focus on:

  • Developing novel derivatives with improved efficacy against specific cancer types.
  • Investigating synergistic effects when combined with existing antifungal medications.
  • Conducting comprehensive in vivo studies to better understand pharmacokinetics and long-term safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

a) Ethyl 2-(Piperidin-4-yl)acetate
  • Structure : Contains a saturated piperidine ring (six-membered amine) attached to an ethyl ester group.
  • Molecular Formula: C₉H₁₇NO₂; Molecular Weight: 187.24 g/mol .
  • Key Differences :
    • The piperidine ring is saturated, unlike the aromatic pyrimidine in the target compound.
    • The ester group (–COOEt) is less reactive than the aldehyde (–CHO), favoring stability over electrophilicity.
b) 2,2,6,6-Tetramethylpiperidin-4-yl Acetate and Derivatives
  • Structure : Piperidine derivatives with methyl substitutions and variable ester chain lengths (e.g., acetate, propionate) .
  • Molecular Formula: Varies by chain length (e.g., C₁₁H₂₁NO₂ for acetate).
  • Key Differences: Bulkier substituents (tetramethyl groups) enhance steric hindrance, reducing reactivity compared to the planar pyrimidine-phenyl system. Longer alkyl chains (e.g., butyrate, nonanoate) increase lipophilicity, unlike the polar aldehyde group.

Physicochemical Properties

The table below compares critical properties of 2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde with its analogs:

Property This compound Ethyl 2-(Piperidin-4-yl)acetate 2,2,6,6-Tetramethylpiperidin-4-yl Acetate
Molecular Weight 198.22 g/mol 187.24 g/mol ~215–300 g/mol (varies by chain length)
Log Po/w ~1.8 (estimated) 1.2 2.5–4.0 (increases with chain length)
Hydrogen Bond Donors 1 (–CHO) 1 (piperidine NH) 1 (piperidine NH)
Hydrogen Bond Acceptors 3 (2 pyrimidine N, 1 aldehyde O) 3 (ester O, piperidine N) 3 (ester O, piperidine N)
Solubility Moderate in polar solvents (e.g., DMSO) High in ethanol, DMSO Low in water; high in chloroform

Key Observations :

  • The pyrimidine-phenyl system in the target compound lowers Log Po/w compared to highly lipophilic piperidine esters with long chains .
  • The aldehyde group increases polarity and reactivity, contrasting with the metabolic stability of esters .

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling reaction is a cornerstone for constructing biaryl systems. For 4-(pyrimidin-2-yl)phenyl intermediates, this method involves reacting a pyrimidin-2-yl boronic acid with a halogenated benzene derivative.

Example Protocol

  • Reactants : Pyrimidin-2-yl boronic acid (1.2 equiv) and 1-bromo-4-iodobenzene (1.0 equiv).

  • Catalyst : Pd(PPh₃)₄ (5 mol%) in a degassed mixture of dioxane/H₂O (4:1).

  • Base : K₂CO₃ (2.0 equiv).

  • Conditions : 90°C for 12 h under nitrogen.

Challenges :

  • Pyrimidine boronic acids may require stabilization due to their electron-deficient nature.

  • Competing homocoupling of aryl halides can reduce yields.

Ullmann-Type Coupling

For substrates sensitive to palladium, copper-catalyzed Ullmann coupling offers an alternative. This method is effective for coupling aryl halides with heteroaryl amines.

Example Protocol

  • Reactants : 2-Aminopyrimidine (1.0 equiv) and 1-bromo-4-iodobenzene (1.1 equiv).

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Base : Cs₂CO₃ (2.5 equiv).

  • Solvent : DMSO, 110°C for 24 h.

Outcome :

  • Yields typically range from 50–70%, with purification via column chromatography.

Introduction of the Acetaldehyde Group

Vilsmeier-Haack Formylation

This electrophilic aromatic substitution reaction introduces a formyl group directly onto the aromatic ring. However, the electron-withdrawing pyrimidine ring deactivates the phenyl group, necessitating activating substituents or harsh conditions.

Example Protocol

  • Reactant : 4-(Pyrimidin-2-yl)phenyl derivative (1.0 equiv).

  • Reagents : POCl₃ (3.0 equiv), DMF (5.0 equiv).

  • Conditions : 0°C to 50°C, 6–12 h.

  • Workup : Quench with ice-water, neutralize with NaHCO₃, extract with CH₂Cl₂.

Limitations :

  • Low regioselectivity due to competing meta/para-directing effects of the pyrimidine.

  • Over-chlorination risks with excess POCl₃.

Oxidation of Primary Alcohols

Converting a hydroxymethyl group to an aldehyde avoids direct formylation challenges.

Example Protocol

  • Substrate : 2-(4-(Pyrimidin-2-yl)phenyl)ethanol (1.0 equiv).

  • Oxidizing Agent : Pyridinium chlorochromate (PCC, 1.5 equiv) in CH₂Cl₂.

  • Conditions : Room temperature, 4 h.

  • Yield : 60–75% after silica gel purification.

Advantages :

  • Mild conditions prevent over-oxidation to carboxylic acids.

Alternative Routes via Protective Group Strategies

Dithiolane Protection and Hydrolysis

Inspired by methods for (4,6-dichloro-pyrimidin-5-yl)-acetaldehyde synthesis, a dithiolane-protected intermediate could be hydrolyzed to yield the aldehyde.

Steps :

  • Synthesis of Protected Intermediate :

    • React 4-(pyrimidin-2-yl)benzyl chloride with 1,2-ethanedithiol in the presence of KI and K₂CO₃.

  • Hydrolysis :

    • Treat with HgCl₂ (1.5–2.5 equiv) and CaCO₃ in acetone/H₂O (2:1) at 50°C for 6 h.

Advantages :

  • High functional group tolerance.

  • Avoids sensitive aldehyde handling during earlier steps.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Scalability
Suzuki CouplingBoronic acid + aryl halideCross-coupling65–80High
Ullmann CouplingAminopyrimidine + aryl halideCopper catalysis50–70Moderate
Vilsmeier-HaackPhenylpyrimidineElectrophilic formylation30–50Low
Alcohol OxidationPhenylpyrimidine ethanolPCC oxidation60–75Moderate
Dithiolane HydrolysisProtected benzyl chlorideHgCl₂ hydrolysis70–85High

Challenges and Optimization Strategies

  • Regioselectivity in Coupling Reactions :

    • Electron-deficient pyrimidines hinder oxidative addition in palladium catalysis. Using bulky ligands (e.g., SPhos) improves selectivity.

  • Aldehyde Stability :

    • In situ protection (e.g., acetal formation) during multi-step syntheses prevents unwanted side reactions.

  • Purification Difficulties :

    • Chromatography over silica gel may degrade aldehydes; alternatives include distillation or crystallization of intermediates.

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to improve yield.
  • Factorial Design : Apply a 2³ factorial approach (temperature, catalyst loading, solvent ratio) to identify optimal conditions .

How should researchers characterize the purity and structural integrity of this compound?

Basic Question
Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
    • TLC : Monitor reaction progress using silica gel plates and a hexane:ethyl acetate (3:1) mobile phase.
  • Structural Confirmation :
    • NMR : Compare ¹H/¹³C spectra to computational predictions (e.g., Gaussian) for resonance assignments.
    • XRD : For crystalline derivatives, perform single-crystal X-ray diffraction to resolve the pyrimidine-phenyl dihedral angle .

What role does the pyrimidine ring play in modulating the compound’s reactivity in nucleophilic additions?

Basic Question
Methodological Answer:
The pyrimidine ring’s electron-withdrawing nature increases the electrophilicity of the aldehyde group, enhancing reactivity toward nucleophiles (e.g., Grignard reagents). Key considerations:

  • Electronic Effects : Compare Hammett σ values for pyrimidine vs. phenyl substituents to predict reaction rates.
  • Steric Hindrance : Assess substituent positions on the pyrimidine ring (e.g., 2- vs. 4-substitution) using molecular modeling (e.g., Avogadro) .

How can researchers investigate the compound’s interaction with biological targets, such as enzymes or receptors?

Advanced Question
Methodological Answer:

  • Enzyme Assays :
    • Kinetic Studies : Measure Michaelis-Menten constants (Kₘ) in the presence of the compound to assess competitive/non-competitive inhibition.
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor interactions .
  • Structural Biology :
    • Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases).
    • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability .

How should contradictory data in biological activity assays be resolved?

Advanced Question
Methodological Answer:

  • Source Identification :
    • Batch Variability : Compare purity profiles (HPLC) across synthetic batches.
    • Assay Conditions : Replicate experiments under standardized pH, temperature, and co-solvent conditions .
  • Statistical Analysis :
    • ANOVA : Test for significance across replicates.
    • Meta-Analysis : Aggregate data from multiple studies to identify trends .

What computational methods are suitable for predicting the compound’s reactivity in complex reaction systems?

Advanced Question
Methodological Answer:

  • DFT Calculations :
    • Optimize geometries at the B3LYP/6-31G* level to model transition states for nucleophilic additions.
    • Calculate Fukui indices to identify electrophilic centers .
  • Machine Learning :
    • Train a model on existing reaction datasets (e.g., USPTO) to predict regioselectivity in cross-coupling reactions .

What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Advanced Question
Methodological Answer:

  • Reactor Design :
    • Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Process Optimization :
    • Implement Design of Experiments (DoE) to balance residence time, catalyst loading, and pressure.
    • Monitor in situ using PAT (Process Analytical Technology) tools like FTIR .

How can the compound’s potential as a ligand in coordination polymers be evaluated?

Advanced Question
Methodological Answer:

  • Coordination Studies :
    • Synthesize metal complexes (e.g., with Cu(II) or Zn(II)) and characterize via UV-Vis and ESR spectroscopy.
    • Analyze crystal packing using XRD to assess polymer dimensionality (1D vs. 3D) .
  • Thermal Stability :
    • Perform TGA to evaluate decomposition temperatures and ligand robustness .

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